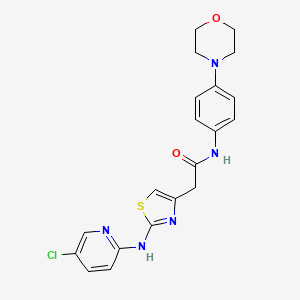
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClN5O2S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Stability Improvement
Investigations into various 6,5-heterocycles have been conducted to improve the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. These studies aimed to reduce or eliminate metabolic deacetylation, with analogues examined as alternatives to the benzothiazole ring, showing similar in vitro potency and in vivo efficacy while minimizing the formation of deacetylated metabolites in hepatocytes (Stec et al., 2011).
Structural Analysis
The structural analysis of compounds similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide has led to the discovery of molecules forming 3-D arrays via various intermolecular interactions. This study highlights the potential for designing compounds with specific molecular geometries for advanced applications in material science and pharmaceuticals (Boechat et al., 2011).
Insecticidal Activity
Pyridine derivatives have been prepared and tested for insecticidal activity, demonstrating significant potential against the cowpea aphid. This research underlines the importance of structural modifications to enhance biological activity for agricultural applications (Bakhite et al., 2014).
Antimicrobial and Antitumor Activity
The synthesis of novel thiazolidinone and acetidinone derivatives and their screening for antimicrobial activity have contributed to identifying new compounds with potential therapeutic applications. Additionally, certain derivatives have shown promise in anticancer activity evaluations, suggesting their utility in developing new cancer treatments (Mistry et al., 2009).
Corrosion Inhibition
Research into 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives has explored their effectiveness as corrosion inhibitors. This work is crucial for developing new materials that can prevent corrosion in various industries, highlighting the chemical's potential in materials science (Yıldırım & Cetin, 2008).
Src Kinase Inhibitory and Anticancer Activities
N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These findings contribute to the development of selective Src substrate binding site inhibitors with potential applications in cancer therapy (Fallah-Tafti et al., 2011).
Properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c21-14-1-6-18(22-12-14)25-20-24-16(13-29-20)11-19(27)23-15-2-4-17(5-3-15)26-7-9-28-10-8-26/h1-6,12-13H,7-11H2,(H,23,27)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASNXIUBPMJWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
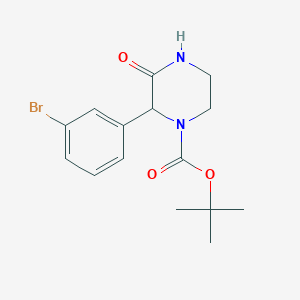

![Ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2661707.png)




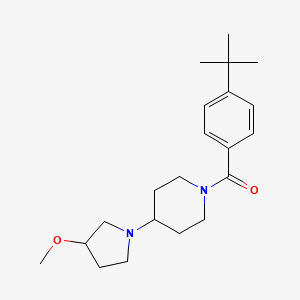
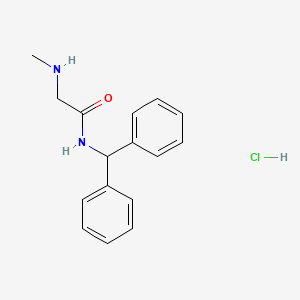
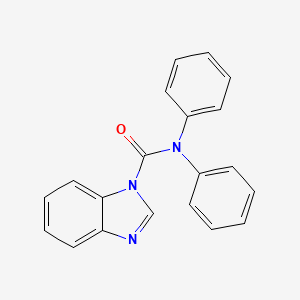

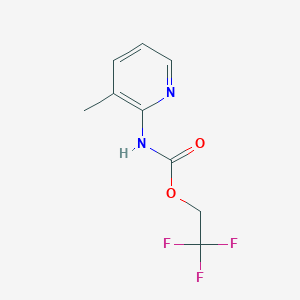
![5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide](/img/structure/B2661724.png)
![1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2661725.png)
